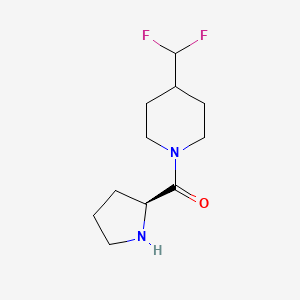
(S)-4-(Difluoromethyl)-1-prolylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(Difluoromethyl)-1-prolylpiperidine is a chiral compound characterized by the presence of a difluoromethyl group attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylating reagents such as S-(difluoromethyl)sulfonium salts, which react with nucleophiles under mild conditions to form the desired product . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of (S)-4-(Difluoromethyl)-1-prolylpiperidine may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and yield. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined the production process, making it more cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(Difluoromethyl)-1-prolylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the difluoromethyl group can be replaced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols. Substitution reactions can lead to a variety of functionalized piperidine derivatives .
Applications De Recherche Scientifique
(S)-4-(Difluoromethyl)-1-prolylpiperidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-4-(Difluoromethyl)-1-prolylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, influencing biological pathways and cellular processes . The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-(Trifluoromethyl)-1-prolylpiperidine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
(S)-4-(Monofluoromethyl)-1-prolylpiperidine: Contains a monofluoromethyl group, offering different chemical properties and reactivity.
Uniqueness
(S)-4-(Difluoromethyl)-1-prolylpiperidine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. This uniqueness makes it valuable in designing molecules with specific biological activities and in developing new synthetic methodologies .
Propriétés
Formule moléculaire |
C11H18F2N2O |
|---|---|
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
[4-(difluoromethyl)piperidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C11H18F2N2O/c12-10(13)8-3-6-15(7-4-8)11(16)9-2-1-5-14-9/h8-10,14H,1-7H2/t9-/m0/s1 |
Clé InChI |
UJKBOAPIUPOZLX-VIFPVBQESA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)N2CCC(CC2)C(F)F |
SMILES canonique |
C1CC(NC1)C(=O)N2CCC(CC2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5H-dibenzo[b,d]azepine](/img/structure/B13351177.png)
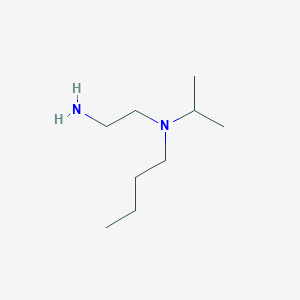
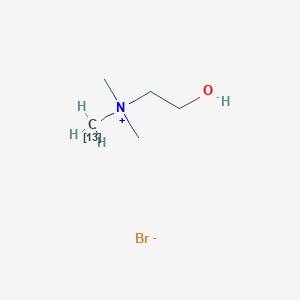
![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate](/img/structure/B13351208.png)
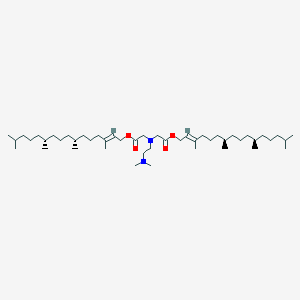
![(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride](/img/structure/B13351211.png)
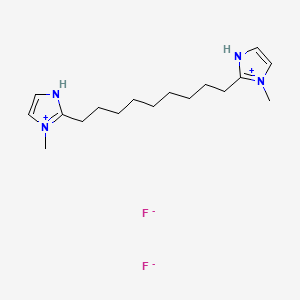
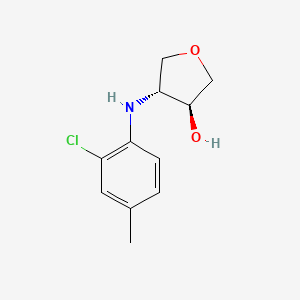
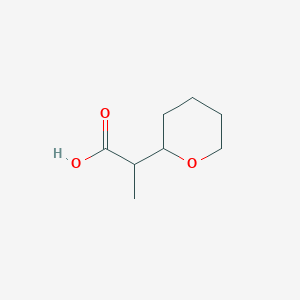
![3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13351225.png)



